molecular formula C7H14O7 B2910000 D-Glycero-D-gulo-heptose CAS No. 62475-58-5

D-Glycero-D-gulo-heptose

Cat. No. B2910000
CAS RN: 62475-58-5
M. Wt: 210.182
InChI Key: YPZMPEPLWKRVLD-REQIZBSHSA-N
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Description

D-Glycero-D-gulo-Heptose is a heptose . It has a molecular formula of C7H14O7 and a molecular weight of 210.18 g/mol . It is also known by other names such as d-Glucoheptose and (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal .


Synthesis Analysis

D-Glycero-D-gulo-heptose can react with 2,2-dimethoxypropane to give its 2,3:6,7-di-O-isopropylidene derivative . Its base-catalyzed addition to formaldehyde results in the formation of 2,3:6,7-di-O-isopropylidene-2-C-(hydroxymethyl)-D-glycero-D-gulo-heptofuranose . Another synthesis pathway involves the conversion of the acetylated 1-deoxy-1-nitro-D-glycero-(D-ido- and D-gulo-)heptitols to 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol .


Molecular Structure Analysis

The IUPAC name of D-Glycero-D-gulo-heptose is (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal . The InChIKey is YPZMPEPLWKRVLD-PJEQPVAWSA-N . The Canonical SMILES is C(C(C(C(C(C(C=O)O)O)O)O)O)O and the Isomeric SMILES is C(C@HO)O)O)O)O)O .


Chemical Reactions Analysis

The reaction mechanism of D-Glycero-D-gulo-heptose proceeds through the formation of a 4-keto intermediate followed by the loss of water from C5/C6 .


Physical And Chemical Properties Analysis

D-Glycero-D-gulo-heptose has a molecular weight of 210.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 210.07395278 g/mol . The Topological Polar Surface Area is 138 Ų .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Stereospecific Synthesis : D-Glycero-D-gulo-heptose has been used in the stereospecific synthesis of new compounds, such as D-glycero-D-ido-oct-2-ulose, demonstrating its utility in creating branched-chain aldoses and exploring novel carbohydrate structures (Hricovíniová, Hricovíni, & Petruš, 2001).

  • Syntheses of Rare Sugars : D-Glycero-D-gulo-heptose plays a role in the scalable synthesis of rare sugars, indicating its potential in biotechnological applications for producing unique sugar structures (Liu et al., 2016).

2. Biochemical Research

  • Nucleoside Derivatives : The preparation of nucleosides derived from D-glycero-D-gulo-heptose, which differ from naturally occurring nucleosides, highlights its significance in the study of carbohydrate-based nucleosides (Lerner, 1968).

  • Metabolic and Insulinotropic Actions : Research on D-mannoheptose and D-glycero-D-gulo-heptose’s effects on glucose metabolism and insulinotropic action in rat pancreatic islets provides insights into their potential metabolic impacts (Courtois, Sener, & Malaisse, 2000).

3. Microbiological Applications

  • Lipopolysaccharide Biosynthesis : Studies on the biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli, an important component in lipopolysaccharides, indicate the relevance of D-glycero-D-gulo-heptose in bacterial physiology and potential antibiotic development (Kneidinger et al., 2002).

4. Carbohydrate Chemistry

  • Conformational Analysis : The study of equilibria between reducing sugars like D-glycero-D-gulo-heptose and their glycosidic anhydrides contributes to a deeper understanding of carbohydrate chemistry and sugar conformations (Angyal & Dawes, 1968).

5. Antibiotic Resistance Research

  • Lipopolysaccharide Heptosyltransferases : The study of L-glycero-D-manno-heptopyranose in lipopolysaccharides, where D-glycero-D-gulo-heptose may serve as a precursor, is significant for understanding bacterial resistance and developing new antibiotics (Gronow et al., 2001).

Future Directions

There are two modern routes for the synthesis of the D-glycero-D-gluco-heptoside core: from D-xylose—the sugar chain is extended from C5 to C7 using the Horner–Wadsworth–Emmons (HWE) reaction with (EtO)2P(O)–CH2–CO2Me .

Relevant Papers Several papers have been published on D-Glycero-D-gulo-heptose. Some of them include "Stereospecific Synthesis of D-Glycero-D-ido-oct-2-ulose" , "Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d" , and "Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2" .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031278
Record name D-Glycero-D-gulo-heptose
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glycero-D-gulo-heptose

CAS RN

3146-50-7
Record name D-glycero-D-gulo-Heptose
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Record name D-Glycero-D-gulo-heptose
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Record name D-Glycero-D-gulo-heptose
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Record name D-glycero-D-gulo-heptose
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Citations

For This Compound
165
Citations
P Courtois, A Sener… - … Journal of Molecular …, 2000 - spandidos-publications.com
… Even at a higher concentration of the hexose, D-glycero-D-guloheptose again failed to … that neither D-mannoheptose nor D-glycero-D-gulo-heptose can be considered as an adequate …
Number of citations: 2 www.spandidos-publications.com
DT Williams, MB Perry - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… converted in the way described above to yield crystalline D-glycero-D-gulo-heptose (0.26 g) which had mp and mixture mp 193-194 "C and [a], -22" + - 18.5" (c, 2.5 in water) (lit. (7) mp …
Number of citations: 13 cdnsciencepub.com
LC Stewart, NK Richtmyer - Journal of the American Chemical …, 1955 - ACS Publications
… The behaviortoward acid of a second sugar with a guio configuration, namely, dglycero-D-gulo-heptose (I) (formerly called i>aglucoheptose and D-gluco-D-giiZo-heptose) is the subject …
Number of citations: 16 pubs.acs.org
JO Deferrari, RM Lederkremer - The Journal of Organic Chemistry, 1962 - ACS Publications
The freesugars we needed were prepared by two methods of reduction of lactones. For the prepara-tion of n-glycero-O-gulo-heptose we used the proce-dure reported byM. L. Wolfrom …
Number of citations: 2 pubs.acs.org
JO Deferrari, RM de Lederkremer - Carbohydrate Research, 1967 - Elsevier
… D-glycero+D-guloheptose … The Wacylheptosylamine probably was formed also, in very low yield, as a by-product on ammonolysis of the acyl derivatives of D-glyCero-D-gulo-heptOSe …
Number of citations: 5 www.sciencedirect.com
SJ Angyal, TQ Tran - Australian journal of chemistry, 1983 - CSIRO Publishing
… Some of the assignments were uncertain but could be confirmed when compared with the spectrum of D-glycero-D-gulo-heptose, keeping in mind that the signals of C2 and C 3 should …
Number of citations: 27 www.publish.csiro.au
RM Lederkremer, JO Deferrari - The Journal of Organic Chemistry, 1962 - ACS Publications
… In the first paper of this series,1 we have reported the preparation of the anomeric forms of the benzoates of D-glycero-D-gulo-heptose and the acetates and benzoates of D-glycero-L-…
Number of citations: 11 pubs.acs.org
T Okuda, S Saito, K Watanabe - Carbohydrate Research, 1978 - Elsevier
… +phosphorus pentaoxide and the oxidation product was hydrolyzed to yield D-glycero-D-idoheptose (I@, whose phenylosazone was identical with that from D-glycero-D-guloheptose. …
Number of citations: 6 www.sciencedirect.com
A Chiron, P Szabó - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Condensation of benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone gave the 2,3:6,7-di-O-cyclohexylidene derivative, the structure of which was established by mass …
Number of citations: 3 pubs.rsc.org
DAL Davies - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… D-Glycero-L-gluco-heptose D-GlyCero-L-gaZacto-heptose D-Glycero-D-galacto-heptose D-Glucosamine D-Galactosamine | D-Glycero-D-gluco-heptose D-Glycero-D-gulo-heptose D-…
Number of citations: 69 www.ncbi.nlm.nih.gov

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